molecular formula C9H14ClN3O2 B2719594 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride CAS No. 2138005-61-3

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride

Cat. No. B2719594
CAS RN: 2138005-61-3
M. Wt: 231.68
InChI Key: ANMZMXUGJDIFRY-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenyloxadiazoles . It is also known by its IUPAC name, 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13N3O2.ClH/c1-2-6(1)8-11-9(14-12-8)7-5-10-3-4-13-7;/h6-7,10H,1-5H2;1H . This indicates that the molecule contains a cyclopropyl group attached to a 1,2,4-oxadiazole ring, which is further connected to a morpholine ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 231.68 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the literature .

Scientific Research Applications

Safety And Hazards

The compound is classified under GHS07 and carries a warning signal . Hazard statements include H302, H312, H315, H319, H332, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-2-6(1)8-11-9(14-12-8)7-5-10-3-4-13-7;/h6-7,10H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMZMXUGJDIFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3CNCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride

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